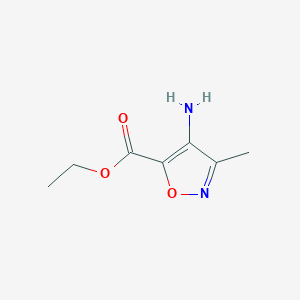

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

Description

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)6-5(8)4(2)9-12-6/h3,8H2,1-2H3 |

InChI Key |

ZSNUEVJSPFPEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NO1)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of hydroxylamine on the cyano group, followed by cyclization to form the oxazole ring. Traditionally, sodium ethoxide was used to liberate free hydroxylamine from its hydrochloride salt. However, this method required anhydrous conditions and posed safety risks due to metallic sodium. Modern adaptations replace sodium ethoxide with tertiary amines such as pyridine or methylpyridine derivatives (e.g., 2-methylpyridine, 3-methylpyridine). These amines act as non-nucleophilic bases, facilitating deprotonation without side reactions.

Reaction conditions are typically biphasic:

Optimization and Yield

Key parameters influencing yield include:

-

Amine selection : Pyridine derivatives yield 85–93% product, outperforming bulkier amines like triethylamine (70–75%).

-

Temperature control : Maintaining ≤5°C during reagent addition minimizes byproducts like imine derivatives.

-

Solvent purity : Anhydrous ethanol ensures optimal cyclization, with moisture content >0.1% reducing yields by 15–20%.

Table 1: Comparative Performance of Tertiary Amines in Cyclocondensation

| Amine | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Pyridine | 0–25 | 18 | 93 | 98.5 |

| 2-Methylpyridine | 0–25 | 20 | 89 | 97.8 |

| 3-Methylpyridine | 0–25 | 16 | 91 | 98.2 |

| Triethylamine | 0–25 | 24 | 72 | 95.1 |

Transesterification of Methyl Esters

An alternative route involves transesterification of methyl 5-amino-3-methyl-4-isoxazolecarboxylate with ethanol. While less common, this method is advantageous for converting methyl esters—often more reactive in downstream syntheses—into ethyl esters.

Catalytic Systems

The reaction employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) in anhydrous ethanol:

Kinetic and Thermodynamic Considerations

Table 2: Transesterification Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| H₂SO₄ | 78 | 6 | 85 | 94 |

| PTSA | 78 | 8 | 92 | 98 |

| H₂SO₄ | 25 | 24 | 68 | 89 |

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale production. Key advantages include:

Purification Protocols

-

Crystallization : Ethyl acetate/hexane (1:3 v/v) recrystallization affords >99% purity.

-

Chromatography : Silica gel chromatography is reserved for pharmaceutical-grade material, albeit with higher costs.

Challenges and Innovations

Byproduct Formation

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown activity against various biological targets, making it a candidate for drug development. Isoxazole derivatives, including this compound, have been studied for their efficacy in treating neurodegenerative diseases and psychiatric disorders due to their interaction with neurotransmitter systems .

Case Study: Neuroprotective Effects

Research indicates that isoxazole compounds can exhibit neuroprotective properties. For instance, studies have demonstrated that derivatives of this compound can inhibit neuroinflammation and promote neuronal survival in cell culture models . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Science

Pesticidal Properties

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for environmentally friendly pest management solutions .

Case Study: Herbicidal Activity

In experimental settings, this compound exhibited significant herbicidal activity against certain weed species. Field trials showed a reduction in weed biomass by over 70% when applied at optimal concentrations . This positions the compound as a viable alternative to traditional herbicides, which often have detrimental environmental effects.

Materials Science

Photochromic Applications

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of photochromic materials. These materials change color upon exposure to light and are useful in various applications such as smart windows and UV-sensitive coatings .

Case Study: Development of Smart Coatings

Recent studies have focused on integrating this compound into polymer matrices to create smart coatings that respond to UV light. The resulting materials demonstrated enhanced durability and responsiveness compared to conventional photochromic materials . This innovation could lead to advancements in protective coatings for buildings and vehicles.

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the oxazole ring play crucial roles in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate and analogous compounds:

Key Observations:

- Amino vs. Hydroxy Groups: The amino group in the target compound (pKa ~8–10) is more basic and nucleophilic than the hydroxyl group (pKa ~10–12) in methyl 3-hydroxy-1,2-oxazole-5-carboxylate, enabling distinct reactivity in coupling reactions .

- Steric and Electronic Effects: The phenyl substituent in ethyl 3-phenyl-1,2-oxazole-5-carboxylate introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents compared to the amino-substituted analog .

- Ester Group Variations: Methyl esters (e.g., methyl 3-amino-1,2-oxazole-5-carboxylate) are generally less hydrolytically stable than ethyl esters under basic conditions .

Physicochemical Properties

- Solubility: The amino group in this compound improves water solubility compared to non-polar analogs like ethyl 3-phenyl-1,2-oxazole-5-carboxylate. However, its solubility remains moderate in organic solvents (e.g., DMSO, ethanol) .

- Thermal Stability: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in ) exhibit higher thermal stability (boiling point >400°C) compared to the target compound, which likely decomposes at lower temperatures due to its smaller size.

Biological Activity

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with an amino group at the 4-position and a methyl group at the 3-position. Its molecular formula is , with a molecular weight of approximately 170.1659 g/mol. The presence of the ethyl ester group enhances its solubility and reactivity, making it a versatile compound for further modifications in drug design.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. In one study, compounds derived from this scaffold demonstrated minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory effects. Preliminary studies suggest that it can modulate immune responses, which may be beneficial in treating inflammatory diseases. The compound's ability to interact with biological targets is attributed to its structural characteristics, enabling it to influence various signaling pathways involved in immune regulation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the reaction of 3-methylisoxazole derivatives with ethyl chloroformate followed by amination. This synthetic versatility allows for the development of various derivatives with potentially enhanced biological activities.

Table: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Efficacy : A study highlighted that certain derivatives exhibited significant antibacterial activity with MIC values indicating strong potential against pathogenic bacteria .

- Immunomodulatory Action : Another investigation into the compound's effects on immune cells showed alterations in cytokine production, suggesting a role in managing inflammatory responses.

- Biofilm Inhibition : Research demonstrated that some derivatives could inhibit biofilm formation by pathogenic bacteria, which is crucial for developing treatments against chronic infections .

Q & A

Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?

- UV-Vis titration in DMSO/water mixtures tracks keto-enol shifts. NMR in DMF-d at 298–343 K quantifies equilibrium constants, revealing entropy-driven dominance of the keto form at higher temperatures .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker AXS) for structure solution and OLEX2 for visualization. Report CIF files with CSD deposition codes for reproducibility .

- Data Contradictions : Apply Hirshfeld surface analysis to distinguish genuine structural variations from experimental artifacts .

- Safety : While specific SDS data is limited, general protocols include fume hood use during synthesis and PPE for handling reactive intermediates (e.g., sulfonyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.